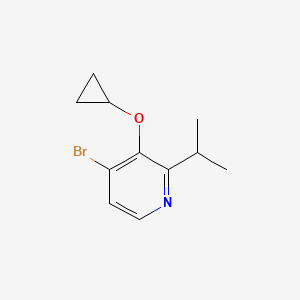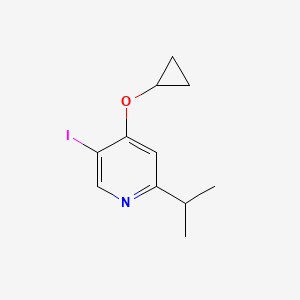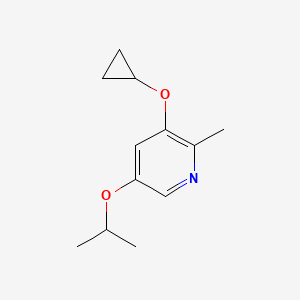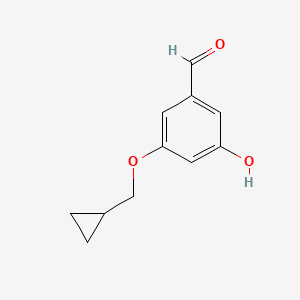
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde, which undergoes alkylation to introduce the cyclopropylmethoxy group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process may involve the use of more efficient catalysts and reaction conditions to ensure scalability. The intermediates are usually purified through crystallization or distillation to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signaling cascades and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different reactivity and uses.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxybenzaldehyde groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
Clave InChI |
UWAHQWHXMCJLOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=CC(=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


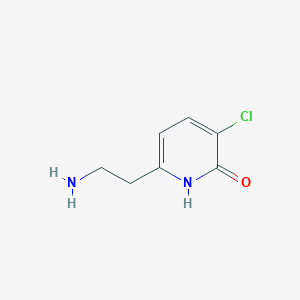

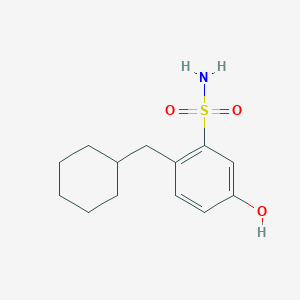
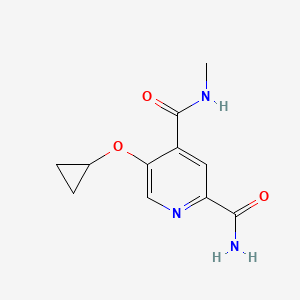
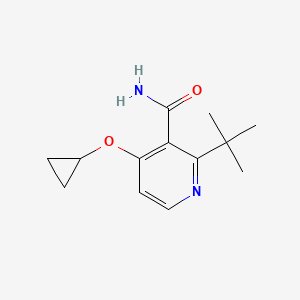
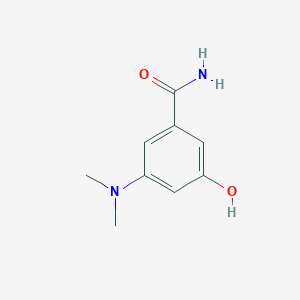



![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
